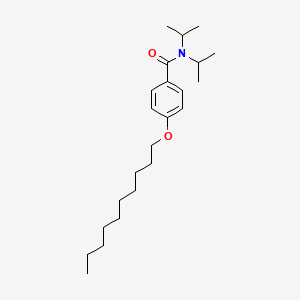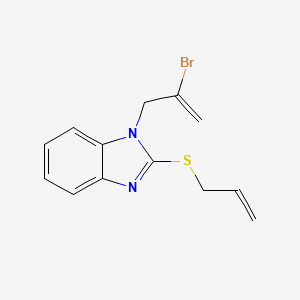![molecular formula C12H18N2O B5203532 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B5203532.png)
3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile, also known as PBPE, is a compound that has gained attention in the scientific community due to its potential as a research tool. PBPE is a small molecule that can be synthesized in the lab, and it has been found to have a variety of biochemical and physiological effects. In
作用机制
3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile is known to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. Specifically, 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has been found to bind to the GABA receptor alpha subunit, resulting in an increase in the receptor's affinity for GABA. This leads to an increase in inhibitory neurotransmission, which can have a variety of effects on neuronal activity.
Biochemical and Physiological Effects:
3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has been found to have a variety of biochemical and physiological effects. In addition to modulating GABA receptor activity, 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has been shown to inhibit the activity of the enzyme monoamine oxidase A, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has also been found to have antioxidant properties, protecting cells from oxidative stress.
实验室实验的优点和局限性
One advantage of 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile is that it is a small molecule that can be easily synthesized in the lab. Additionally, 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has been found to have a variety of biochemical and physiological effects, making it a useful tool in a variety of research applications. However, one limitation of 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile. One area of interest is the development of 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile derivatives with improved potency and selectivity for specific targets. Additionally, further research is needed to fully understand the mechanism of action of 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile and its effects on neuronal activity. Finally, 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile could be used as a tool in drug discovery, as it can be used to screen compounds for activity against specific targets.
合成方法
3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile can be synthesized using a variety of methods, but the most common method involves the reaction of 4-(1-piperidinyl)-2-butyn-1-ol with 3-bromopropionitrile. This reaction results in the formation of 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile as a white solid. The purity of the compound can be improved through recrystallization and further purification steps.
科学研究应用
3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has been used in a variety of scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has also been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro. Additionally, 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has been used as a tool in drug discovery, as it can be used to screen compounds for activity against specific targets.
属性
IUPAC Name |
3-(4-piperidin-1-ylbut-2-ynoxy)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-7-6-12-15-11-5-4-10-14-8-2-1-3-9-14/h1-3,6,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEQIGRLYMYVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCOCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Piperidin-1-ylbut-2-ynoxy)propanenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(2-isopropyl-5-methylphenoxy)-2-propanol dihydrochloride](/img/structure/B5203450.png)
![2-(5-{[1-(1-naphthyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5203454.png)
![isopropyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5203465.png)
![1-benzyl-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203470.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-2-naphthylglycinamide](/img/structure/B5203472.png)
![7-(3-bromo-4-ethoxy-5-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5203479.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B5203493.png)

![8-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(3-methylbutyl)-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5203518.png)
![3-{[3-(9H-carbazol-9-yl)propanoyl]hydrazono}-2-oxo-7-indolinecarboxylic acid](/img/structure/B5203525.png)
![2-methyl-N-(4-methylphenyl)-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5203549.png)

![2-[1-(2-fluoro-4-methoxybenzyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B5203567.png)